molecular formula C25H23N3O3 B10942730 N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-methoxyphenoxy)methyl]benzamide

N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-methoxyphenoxy)methyl]benzamide

Cat. No.: B10942730
M. Wt: 413.5 g/mol
InChI Key: OIYJRLNNQDJKJD-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-methoxyphenoxy)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a benzamide moiety through a methoxyphenoxy methyl linker. Compounds of this nature are often explored for their potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-methoxyphenoxy)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Benzylation: The pyrazole ring is then benzylated using benzyl halides under basic conditions.

    Coupling with Benzamide: The benzylated pyrazole is coupled with 3-[(4-methoxyphenoxy)methyl]benzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-methoxyphenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-methoxyphenoxy)methyl]benzamide would depend on its specific biological target. Generally, compounds of this nature may exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

    Affecting Cellular Pathways: Influencing cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-methoxyphenoxy)methyl]benzamide is unique due to the presence of the methoxyphenoxy methyl linker, which may impart specific biological activities and chemical properties that differ from its analogs.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-3-[(4-methoxyphenoxy)methyl]benzamide

InChI

InChI=1S/C25H23N3O3/c1-30-22-10-12-23(13-11-22)31-18-20-8-5-9-21(16-20)25(29)26-24-14-15-28(27-24)17-19-6-3-2-4-7-19/h2-16H,17-18H2,1H3,(H,26,27,29)

InChI Key

OIYJRLNNQDJKJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4

Origin of Product

United States

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